Cas no 130013-83-1 (tert-butyl N-(1S)-1-cyanoethylcarbamate)

Tert-butyl N-(1S)-1-cyanoethylcarbamate is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and the preparation of biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild acidic conditions. The cyanoethyl moiety provides versatility for further functionalization, such as reduction or nucleophilic addition. This compound is particularly useful in peptide chemistry and the synthesis of amino acid derivatives. Its well-defined stereochemistry ensures reproducibility in complex synthetic pathways, making it a reliable choice for research and industrial applications.
tert-butyl N-(1S)-1-cyanoethylcarbamate structure
130013-83-1 structure
Product Name:tert-butyl N-(1S)-1-cyanoethylcarbamate
CAS No:130013-83-1
MF:C8H14N2O2
MW:170.208961963654
MDL:MFCD03094747
CID:64030
PubChem ID:638383
Update Time:2025-10-24

tert-butyl N-(1S)-1-cyanoethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl (1-cyanoethyl)carbamate
    • N-[(1S)-1-Cyanoethyl]-carbamic acid 1,1-dimethylethyl ester
    • (S)-tert-butyl 1-cyanoethylcarbamate
    • BOC-ALA-NITRILE
    • Boc-L-Ala-nitrile
    • N-tert-butyloxycarbonyl alanine nitrile
    • (S)-N-BOC-ALANINE-NITRILE
    • tert-butyl N-[(1S)-1-cyanoethyl]carbaMate
    • Boc-L-Ala-Nitrile Or (S)-Tert-Butyl1-CyanoethylcarbaMate
    • Carbamic acid, [(1S)-1-cyanoethyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(1S)-1-cyanoethylcarbamate
    • tert-butyl (s)-(1-cyanoethyl)carbamate
    • RPKPFOKNXKRFTD-LURJTMIESA-N
    • tert-Butyl [(1S)-1-cyanoethyl]carbamate
    • A26818
    • EN300-133932
    • SCHEMBL1164017
    • (S)-N-BOC-Alaninenitrile
    • tert-Butyl[(1S)-1-cyanoethyl]carbamate
    • AKOS006277793
    • Z1198161513
    • CHEMBL4555581
    • AS-44091
    • (S)-tert-Butyl(1-cyanoethyl)carbamate
    • MFCD03094747
    • 130013-83-1
    • MDL: MFCD03094747
    • Inchi: 1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1
    • InChI Key: RPKPFOKNXKRFTD-LURJTMIESA-N
    • SMILES: O(C(N[C@H](C#N)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 170.10600
  • Monoisotopic Mass: 170.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.021
  • Melting Point: 105-108 ºC
  • Boiling Point: 277 ºC
  • Flash Point: 121 ºC
  • PSA: 62.12000
  • LogP: 1.81408

tert-butyl N-(1S)-1-cyanoethylcarbamate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

tert-butyl N-(1S)-1-cyanoethylcarbamate Pricemore >>

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tert-butyl N-(1S)-1-cyanoethylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:130013-83-1)tert-butyl N-(1S)-1-cyanoethylcarbamate
Order Number:A26818
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):434.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(1S)-1-cyanoethylcarbamate

tert-butyl N-(1S)-1-cyanoethylcarbamate: A Versatile Compound in Pharmaceutical and Chemical Research

tert-butyl N-(1S)-1-cyanoethylcarbamate, with the chemical identifier CAS No. 130013-83-1, represents a significant advancement in the field of organic chemistry and medicinal research. This compound, characterized by its unique molecular structure, has garnered increasing attention due to its potential applications in drug development, synthetic chemistry, and biotechnology. The combination of a tert-butyl group and a cyanoethylcarbamate moiety creates a molecular framework that is both chemically stable and biologically relevant, making it a key component in the exploration of novel therapeutic strategies.

The molecular architecture of tert-butyl N-(1S)-1-cyanoethylcarbamate is defined by its core structure, which consists of a carbamate functional group linked to a cyanoethyl chain. The tert-butyl group, a common protective group in organic synthesis, provides steric bulk and enhances the compound's stability under various reaction conditions. This structural feature is particularly advantageous in the context of pharmaceutical research, where the ability to control reactivity and selectivity is critical for the development of bioactive molecules.

Recent studies have highlighted the importance of tert-butyl N-(1S)-1-cyanoethylcarbamate in the design of prodrugs and bioconjugates. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its utility as a building block for synthesizing compounds with enhanced solubility and bioavailability. The research emphasized the role of the cyanoethyl group in modulating the physicochemical properties of the final product, which is essential for optimizing drug delivery systems.

One of the most promising areas of application for tert-butyl N-(1S)-1-cyanoethylcarbamate is in the development of small-molecule inhibitors targeting specific enzymatic pathways. A 2024 study published in Chemical Communications explored its potential as a scaffold for designing inhibitors of serine proteases, which are implicated in various diseases including cancer and inflammatory disorders. The study revealed that the compound's structural flexibility allows for the incorporation of diverse functional groups, enabling the fine-tuning of enzyme inhibition profiles.

From a synthetic perspective, the preparation of tert-butyl N-(1S)-1-cyanoethylcarbamate has been the subject of several optimization strategies. A 2023 article in Organic & Biomolecular Chemistry reported a novel catalytic approach using chiral auxiliaries to achieve high enantioselectivity in the synthesis of this compound. This method not only improves the efficiency of the reaction but also reduces the environmental impact associated with traditional synthetic routes, aligning with the principles of green chemistry.

The chemical properties of tert-butyl N-(1S)-1-cyanoethylcarbamate are further enhanced by the presence of the cyano group, which contributes to its polarity and reactivity. This polarity makes the compound suitable for applications in aqueous environments, which is critical for its use in pharmaceutical formulations. Additionally, the cyano group can participate in various chemical transformations, such as hydrolysis and nucleophilic substitution, expanding its utility in synthetic chemistry.

Recent advances in computational chemistry have further elucidated the potential applications of tert-butyl N-(1S)-1-cyanoethylcarbamate. A 2024 study in Journal of Computational Chemistry utilized molecular docking simulations to predict the compound's interaction with various protein targets. The results suggested that the compound could bind to specific pockets in enzymes associated with metabolic disorders, offering new avenues for the development of targeted therapies.

The biological activity of tert-butyl N-(1S)-1-cyanoethylcarbamate has also been investigated in the context of its potential as a pharmacological agent. Research published in Pharmaceutical Research in 2023 explored its effects on cell viability and metabolic pathways in cultured cells. The findings indicated that the compound exhibits low cytotoxicity, making it a promising candidate for further development in therapeutic applications.

Another area of interest is the use of tert-butyl N-(1S)-1-cyanoethylcarbamate in the synthesis of complex molecules with multiple functional groups. A 2024 paper in Advanced Synthesis & Catalysis described a multi-step synthesis strategy that leverages the compound's structural versatility to create a library of derivatives with potential applications in drug discovery. This approach underscores the compound's role as a versatile platform for the development of new therapeutic agents.

The environmental impact of tert-butyl N-(1S)-1-cyanoethylcarbamate is another critical aspect of its application. As part of sustainable chemistry initiatives, researchers have been exploring methods to minimize the ecological footprint of its synthesis and use. A 2023 review article in Green Chemistry highlighted the importance of using renewable resources and energy-efficient processes in the production of such compounds, emphasizing the need for a holistic approach to chemical sustainability.

Despite its promising applications, the use of tert-butyl N-(1S)-1-cyanoethylcarbamate is not without challenges. One of the primary concerns is the potential for side reactions during its synthesis and application. A 2024 study in Chemical Engineering Journal addressed this issue by developing a novel purification method that significantly reduces the formation of byproducts, thereby improving the overall efficiency of the synthesis process.

The future of tert-butyl N-(1S)-1-cyanoethylcarbamate lies in its integration into multidisciplinary research efforts. Collaborations between chemists, biologists, and pharmacologists are expected to drive further innovations in its application. For example, the development of combinatorial libraries based on this compound could lead to the discovery of new bioactive molecules with tailored properties for specific therapeutic needs.

As the field of medicinal chemistry continues to evolve, the role of tert-butyl N-(1S)-1-cyanoethylcarbamate is likely to expand. Its unique molecular structure and chemical properties make it a valuable tool in the quest for new therapeutic agents. By leveraging advancements in synthetic chemistry, computational modeling, and biological research, scientists can unlock the full potential of this compound, paving the way for breakthroughs in drug development and biomedical applications.

Ultimately, the continued exploration of tert-butyl N-(1S)-1-cyanoethylcarbamate represents a significant opportunity to advance our understanding of molecular interactions and their implications for human health. As researchers delve deeper into its properties and applications, the compound is poised to play a pivotal role in shaping the future of pharmaceutical science and biotechnology.

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Amadis Chemical Company Limited
(CAS:130013-83-1)tert-butyl N-(1S)-1-cyanoethylcarbamate
A26818
Purity:99%
Quantity:5g
Price ($):434.0
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